

D149 Indoline Dye: A Technical Guide to Synthesis and Purification

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Compound of Interest

Compound Name: D149 Dye

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Abstract

D149, a metal-free indoline dye, is a prominent sensitizer in the field of dye-sensitized solar cells (DSSCs) and photocatalysis, recognized for its high molar extinction coefficient and efficiency in converting light to energy.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and purification methods relevant to D149, compiled from available scientific literature. While a precise, step-by-step protocol for the synthesis of D149 is not readily available in public-domain literature, this document outlines a plausible synthetic pathway based on the known structure of the dye and general methods for creating similar indoline-based compounds. Detailed information on purification techniques applicable to this class of dyes is also presented, along with characterization data to aid in quality assessment.

Introduction to D149 Indoline Dye

D149, chemically known as 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, is a donor- π -acceptor (D- π -A) type organic dye.[4] The indoline moiety serves as the electron donor, conjugated through a π -bridge to a rhodanine-based acceptor with a carboxylic acid anchoring group.[5] This molecular design facilitates efficient charge separation upon photoexcitation, a critical characteristic for its application in DSSCs.[2]

Table 1: Physicochemical Properties of **D149 Dye**

Property	Value	Reference
Molecular Formula	C42H35N3O4S3	[3]
Molecular Weight	741.94 g/mol	[3]
Appearance	Light brown to black solid	[3]
Peak Extinction Coefficient	68,700 M ⁻¹ cm ⁻¹ at 540 nm	[3]
Solubility	Soluble in DMSO, Acetonitrile/tert-butanol (1:1 v/v)	[3]

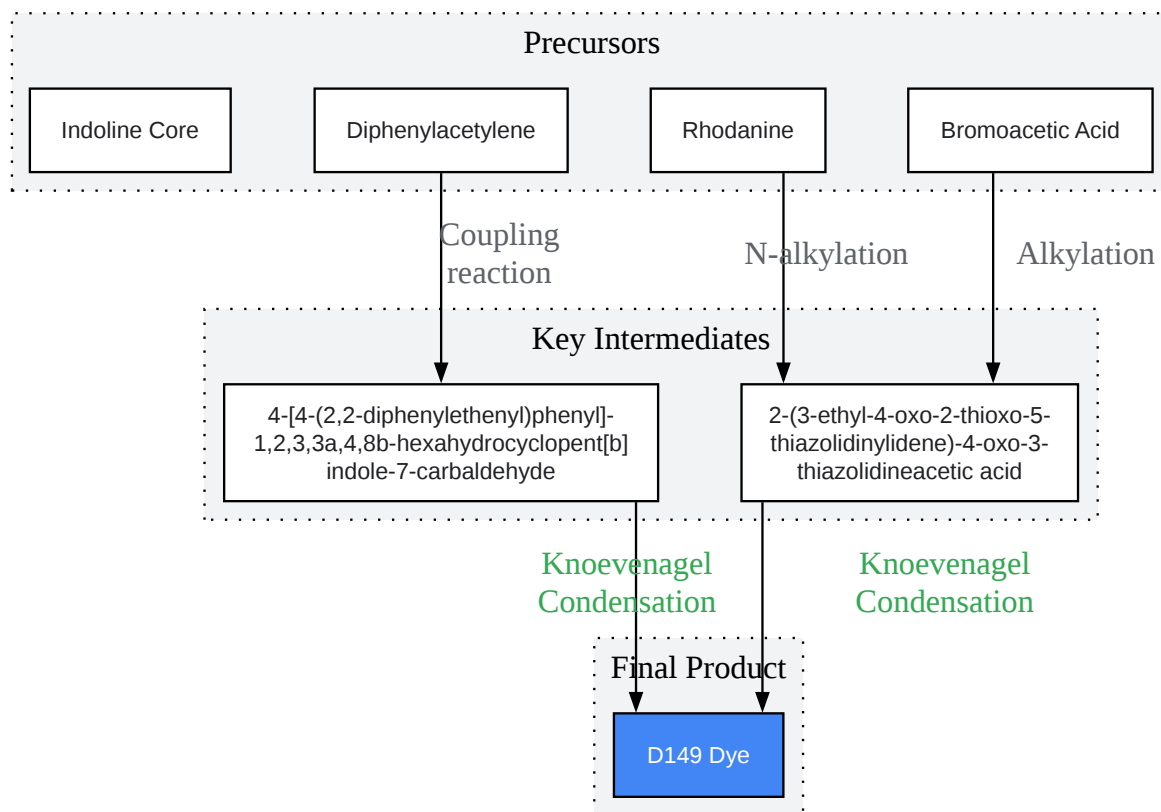
Synthesis of D149 Indoline Dye

A detailed experimental protocol for the synthesis of D149 is not explicitly detailed in the reviewed scientific literature. However, based on the structure of D149 and common synthetic routes for similar indoline dyes, a plausible multi-step synthesis can be proposed. The overall strategy involves the separate synthesis of the indoline donor aldehyde and the rhodanine acceptor, followed by a final Knoevenagel condensation.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

- **Synthesis of the Indoline Aldehyde Donor:** This involves the construction of the hexahydrocyclopent[b]indole core functionalized with the 4-(2,2-diphenylethenyl)phenyl group and a formyl group at the 7-position.
- **Synthesis of the Rhodanine-3-acetic Acid Acceptor:** This involves the N-alkylation of a rhodanine derivative with an acetic acid moiety.
- **Final Knoevenagel Condensation:** The aldehyde donor and the active methylene group of the rhodanine acceptor are condensed to form the final **D149 dye**.



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Caption: Proposed synthetic pathway for **D149 dye**.

General Experimental Protocols for Key Reactions

The following are generalized protocols for the types of reactions likely involved in the synthesis of D149, based on the synthesis of other indoline dyes.

Protocol 1: Vilsmeier-Haack Formylation for Aldehyde Synthesis (Hypothetical)

- To a cooled (0 °C) solution of the indoline donor precursor in anhydrous DMF, add phosphorus oxychloride dropwise with stirring.
- Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

- Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude aldehyde by column chromatography.

Protocol 2: Knoevenagel Condensation for Final Dye Synthesis (Hypothetical)

- Dissolve the indoline aldehyde donor and the rhodanine-3-acetic acid acceptor in a suitable solvent such as acetonitrile or a mixture of chloroform and ethanol.
- Add a catalytic amount of a base, such as piperidine or triethylamine.
- Reflux the reaction mixture for several hours until TLC analysis indicates the consumption of the starting materials.
- Cool the reaction mixture and collect the precipitated product by filtration.
- Wash the solid product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.
- Further purification can be achieved by recrystallization or column chromatography.

Purification of D149 Indoline Dye

The purification of D149 is crucial for achieving high performance in its applications. The primary methods for purifying indoline dyes are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a standard method for the purification of organic dyes.

Protocol 3: Column Chromatography Purification

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pack a glass column with the silica gel slurry.

- Dissolve the crude **D149 dye** in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol).
- Load the dissolved dye onto the top of the silica gel column.
- Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol).
- Collect the fractions containing the pure dye, identified by TLC analysis.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **D149 dye**.

Recrystallization

Recrystallization can be employed for further purification if a suitable solvent system is identified.

Protocol 4: Recrystallization

- Dissolve the crude or column-purified **D149 dye** in a minimal amount of a hot solvent or solvent mixture in which the dye has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, acetonitrile, or a mixture of chloroform and hexane).
- Hot-filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.



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Caption: General purification workflow for **D149 dye**.

Characterization Data

The following table summarizes key characterization data for D149 found in the literature, which can be used to confirm the identity and purity of the synthesized dye.

Table 2: Characterization Data for **D149 Dye**

Technique	Observed Peaks/Signals	Reference
FT-IR (cm ⁻¹)	1697 (C=O), 1547 (C=C), 1240 (N-C=), 1128 (C-O)	
¹ H NMR (DMSO-d ₆)	7.0-7.5 ppm (multiple unresolved aromatic and olefinic signals)	[2]
UV-Vis (in ACN/t-BuOH)	λ _{max} ≈ 525-550 nm	[2]

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of D149 indoline dye. While a specific, publicly documented synthesis protocol remains elusive, a plausible synthetic route based on established organic chemistry principles has been outlined. The provided general protocols for key reactions and purification methods, along with characterization data, offer a valuable resource for researchers working with D149 and similar indoline dyes. The successful synthesis and rigorous purification of D149 are paramount to achieving optimal performance in its various applications, particularly in the advancement of dye-sensitized solar cell technology.

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